Boc-lys(tfa)-osu

Description

Historical Context and Development

The development of N-alpha-tert-butoxycarbonyl-N-epsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester emerged from the broader historical progression of peptide synthesis methodologies that began in the early 20th century. The foundational work on N-hydroxysuccinimide esters can be traced to 1967, when Lapidot, Rappoport, and Wolman demonstrated that crystalline N-hydroxysuccinimide esters of both short- and long-chain fatty acids could react with free amino acids to form preferentially N-acylamino acids. This seminal research established the fundamental reactivity principles that would later be applied to more complex amino acid derivatives.

The evolution toward sophisticated protecting group strategies gained momentum during the 1960s and 1970s, when peptide chemists recognized the critical need for orthogonal protection systems that could be selectively removed without affecting other functional groups. The tert-butoxycarbonyl protecting group, introduced as an acid-labile system, provided researchers with a valuable tool for amino protection that could be removed under conditions compatible with various synthetic sequences. Simultaneously, the development of trifluoroacetyl as a protecting group represented a significant advancement in the field, as researchers discovered its utility as an orthogonal protecting group for guanidine functionality that could be cleaved under mild basic conditions.

The specific combination of these protecting groups in N-alpha-tert-butoxycarbonyl-N-epsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester reflects the sophisticated understanding of protective group chemistry that emerged in the late 20th century. This compound represents the convergence of multiple synthetic innovations: the use of N-hydroxysuccinimide as an activating group for carboxylic acids, the application of tert-butoxycarbonyl for selective amino protection, and the utilization of trifluoroacetyl as a complementary protecting group.

Nomenclature and Classification

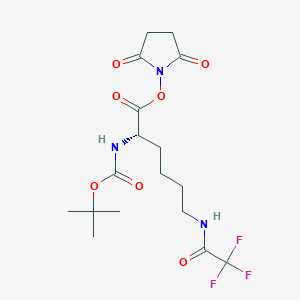

N-alpha-tert-butoxycarbonyl-N-epsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester possesses the molecular formula C17H24F3N3O7 and a molecular weight of 439.4 grams per mole. The compound is assigned Chemical Abstracts Service number 34695-46-0, providing a unique identifier for regulatory and commercial purposes. The systematic nomenclature reflects the complex structural architecture, with the International Union of Pure and Applied Chemistry name being (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate.

Alternative nomenclature systems provide additional descriptive approaches to the compound's identity. The compound may be referenced as (S)-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoate. The stereochemical designation (S) indicates the absolute configuration at the alpha-carbon, reflecting the natural L-configuration of the lysine backbone.

Table 1: Nomenclature and Identification Data

| Parameter | Value |

|---|---|

| Molecular Formula | C17H24F3N3O7 |

| Molecular Weight | 439.4 g/mol |

| Chemical Abstracts Service Number | 34695-46-0 |

| MDL Number | MFCD00038649 |

| Minimum Purity Specification | 98% |

| Physical Appearance | White to off-white powder |

The classification of this compound places it within the broader category of protected amino acid derivatives, specifically as a lysine derivative bearing dual protection on both amino functionalities. The N-hydroxysuccinimide ester classification indicates its role as an activated carboxylic acid derivative designed for efficient coupling reactions. The presence of fluorine atoms through the trifluoroacetyl group places it within the subset of fluorinated organic compounds, which often exhibit unique chemical and biological properties compared to their non-fluorinated analogs.

Significance in Peptide Chemistry

The significance of N-alpha-tert-butoxycarbonyl-N-epsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester in peptide chemistry extends beyond its role as a simple building block, serving as a specialized reagent for targeted protein modifications and enzymatic studies. The compound functions as a fluorogenic substrate for assaying histone deacetylase 4, 5, and 7 activity in protease-coupled assays, representing a critical tool for understanding epigenetic regulation mechanisms. Additionally, its suitability as a substrate for histone deacetylase 8 demonstrates its versatility in studying different classes of these important regulatory enzymes.

The dual protecting group strategy embodied in this compound addresses fundamental challenges in peptide synthesis, particularly the need for selective functionalization of lysine residues. The tert-butoxycarbonyl group on the alpha-amino position provides acid-labile protection that can be removed using trifluoroacetic acid under conditions that preserve the trifluoroacetyl group on the epsilon-amino position. This orthogonal protection strategy enables sequential deprotection protocols essential for complex peptide assembly.

The N-hydroxysuccinimide ester functionality transforms the carboxylic acid group into a highly reactive species capable of forming stable amide bonds with primary amines under mild conditions. This activation eliminates the need for additional coupling reagents during peptide bond formation, streamlining synthetic procedures and reducing the potential for side reactions. The enhanced reactivity of N-hydroxysuccinimide esters compared to free carboxylic acids makes them particularly valuable for challenging coupling reactions involving sterically hindered or poorly nucleophilic amines.

Table 2: Biochemical Applications and Enzyme Interactions

| Enzyme Target | Activity Type | Application |

|---|---|---|

| Histone Deacetylase 4 | Fluorogenic Substrate | Protease-coupled Assays |

| Histone Deacetylase 5 | Fluorogenic Substrate | Activity Measurement |

| Histone Deacetylase 7 | Fluorogenic Substrate | Enzymatic Studies |

| Histone Deacetylase 8 | Substrate | Biochemical Research |

Overview of Protective Groups in Amino Acid Chemistry

The field of protective group chemistry in amino acid synthesis has evolved to address the fundamental challenge of controlling reactivity during multi-step synthetic sequences. Amino acids contain multiple reactive functional groups that must be selectively protected and deprotected to enable precise peptide bond formation. The development of orthogonal protecting group strategies has been crucial for advancing peptide synthesis from simple dipeptides to complex proteins and peptide-based therapeutics.

Tert-butoxycarbonyl protection, as utilized in N-alpha-tert-butoxycarbonyl-N-epsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester, represents one of the most widely employed acid-labile protecting groups in amino acid chemistry. The mechanism of tert-butoxycarbonyl deprotection involves protonation of the carbonyl oxygen under acidic conditions, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine. This process can be accomplished using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, with the choice of conditions depending on the sensitivity of other functional groups present in the molecule.

The trifluoroacetyl protecting group employed for the epsilon-amino position in this compound represents a more recent addition to the protective group arsenal. Research has demonstrated that the trifluoroacetyl moiety serves as an effective protecting group for guanidine functionality and can be extended to other amino groups. The key advantage of trifluoroacetyl protection lies in its complementary deprotection conditions, which involve mild basic treatment rather than acidic conditions. This orthogonality makes trifluoroacetyl protection compatible with tert-butoxycarbonyl, benzyloxycarbonyl, and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone strategies, while being semi-orthogonal to 9-fluorenylmethoxycarbonyl approaches.

Table 3: Protecting Group Characteristics and Deprotection Conditions

| Protecting Group | Position | Deprotection Conditions | Mechanism | Orthogonality |

|---|---|---|---|---|

| Tert-butoxycarbonyl | Alpha-amino | Trifluoroacetic acid | Acid-catalyzed elimination | Compatible with base-labile groups |

| Trifluoroacetyl | Epsilon-amino | Mild base | Nucleophilic attack | Compatible with acid-labile groups |

| N-hydroxysuccinimide | Carboxyl activation | Nucleophilic displacement | SN2 mechanism | Reactive toward amines |

The historical development of N-hydroxysuccinimide as an activating group for carboxylic acids stems from the need to create more reactive acylating agents that could form amide bonds under mild conditions. Traditional carboxylic acid coupling methods often required harsh conditions or produced unstable intermediates that limited their applicability in sensitive peptide synthesis. The introduction of N-hydroxysuccinimide esters provided a solution by creating stable, isolable intermediates that maintained high reactivity toward nucleophiles while being sufficiently stable for purification and storage.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMVVSHTWIUKAP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628703 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34695-46-0 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the α-Amino Group

The synthesis begins with the protection of lysine’s α-amino group using di-tert-butyl dicarbonate (Boc₂O). In a representative protocol, lysine is dissolved in a 10% sodium carbonate aqueous solution, and Boc₂O is added dropwise at 0–5°C. The reaction proceeds for 4–6 hours under vigorous stirring, achieving >95% conversion. The Boc-protected lysine (Boc-Lys-OH) is isolated via acidification to pH 3–4 with hydrochloric acid, followed by ethyl acetate extraction and crystallization.

Key Parameters

Introduction of the Trifluoroacetate (TFA) Group

The ε-amino group of Boc-Lys-OH is subsequently protected with trifluoroacetic anhydride (TFAA). A patent describes dissolving Boc-Lys-OH in anhydrous dichloromethane (DCM) and adding TFAA (1.2 equivalents) with N-methylmorpholine (1.5 equivalents) as a base. The reaction is stirred at room temperature for 12 hours, yielding Boc-Lys(TFA)-OH. Excess reagents are removed by washing with 5% citric acid and saturated sodium bicarbonate, followed by drying over sodium sulfate.

Optimization Insight

Activation of the Carboxyl Group as an NHS Ester

The carboxyl group of Boc-Lys(TFA)-OH is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent. A PMC study outlines dissolving Boc-Lys(TFA)-OH in dimethylformamide (DMF) with NHS (1.1 equivalents) and dicyclohexylcarbodiimide (DCC, 1.05 equivalents). After 5 hours at 25°C, the precipitated dicyclohexylurea is filtered, and the product is precipitated by adding cold diethyl ether. The crude Boc-Lys(TFA)-OSu is recrystallized from DCM/hexane.

Critical Factors

-

Coupling Agent Alternatives: DCC, EDCI, or HATU (the latter minimizes racemization).

-

Solvent Choice: DMF enhances solubility but requires low-temperature precipitation to avoid degradation.

Industrial-Scale Production

Continuous Flow Synthesis

A patent discloses a continuous flow system for large-scale production. Boc-Lys(TFA)-OH and NHS are dissolved in THF and mixed with DCC in a microreactor at 10°C. The residence time of 30 minutes ensures complete activation, with in-line filtration removing urea byproducts. The solution is concentrated via wiped-film evaporation, achieving a throughput of 50 kg/day.

Advantages Over Batch Processes

Green Chemistry Approaches

Recent advancements replace DCM with cyclopentyl methyl ether (CPME), a safer solvent. A study demonstrates dissolving Boc-Lys(TFA)-OH in CPME with NHS and EDCI, achieving 88% yield after 4 hours. The solvent is recovered via distillation (90% efficiency), reducing environmental impact.

Comparative Analysis of Synthetic Routes

Quality Control and Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Boc-lys(tfa)-osu undergoes several types of chemical reactions, including:

Substitution Reactions: The osu ester group is highly reactive and can be substituted by nucleophiles such as amines and alcohols.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary amines and alcohols, with the reaction typically carried out in an organic solvent like dichloromethane.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

Major Products Formed

Substitution Reactions: The major products are N-substituted lysine derivatives.

Deprotection Reactions: The major product is the free amine form of lysine.

Scientific Research Applications

Boc-lys(tfa)-osu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Peptide Synthesis: It is used as a protecting group for lysine residues in peptide synthesis to prevent unwanted side reactions.

Biochemical Assays: It is used in histone deacetylase (HDAC) activity assays to study the deacetylation of lysine residues in histones and other proteins.

Drug Development: It is used in the development of peptide-based drugs and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Boc-lys(tfa)-osu involves the protection of the amino group of lysine with a Boc group, which prevents unwanted reactions at this siteThe trifluoroacetate group enhances the solubility and stability of the compound .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C17H23F3N2O7 (varies slightly by source) .

- CAS Number : 34695-46-0 .

- Applications : Used in solid-phase and solution-phase peptide synthesis, particularly for introducing lysine residues with selective deprotection .

- Deprotection : Boc is removed with trifluoroacetic acid (TFA), while Tfa is cleaved under basic conditions (e.g., aqueous ammonia) .

Comparison with Similar Compounds

Protecting Group Stability and Reactivity

Boc-Lys(Tfa)-OSu is compared to other lysine derivatives with varying protecting groups:

Key Findings :

- Boc vs. Fmoc : this compound is compatible with Boc-based solid-phase synthesis, whereas Fmoc-Lys(Tfa)-OH is used in Fmoc/t-Bu strategies .

- Tfa vs. Z: Tfa offers base-labile deprotection, avoiding harsh hydrogenolysis required for Z .

- OSu Activation : The succinimidyl ester enhances coupling efficiency compared to free acids (e.g., Fmoc-Lys(Tfa)-OH) .

Physical and Chemical Properties

Insights :

- This compound and Boc-Lys(Boc)-OSu share similar solubility profiles, but Tfa’s electron-withdrawing nature may alter crystallinity .

- Boc-Lys(Z)-OSu is less favored in modern synthesis due to Z’s incompatibility with catalytic hydrogenation in complex peptides .

Research Findings and Case Studies

- Case Study 1 : In a 2016 study, Boc-Lys(Fmoc)-OH was used to synthesize peptide-drug conjugates, highlighting the need for orthogonal protection similar to this compound .

- Case Study 2: A 2021 review noted Boc-Lys(Boc)-OSu’s utility in dendrimer synthesis, but emphasized this compound’s advantage in avoiding overlapping deprotection steps .

Biological Activity

Boc-lys(tfa)-osu, or N-tert-butoxycarbonyl-L-lysine trifluoroacetate N-hydroxysuccinimide ester, is a derivative of lysine widely utilized in peptide synthesis and biochemical research. Its significance lies in its role as a coupling reagent that facilitates the formation of peptide bonds, particularly in the synthesis of biologically active peptides. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.

- Molecular Formula : C₁₄H₁₈N₂O₅

- Molecular Weight : 298.30 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents (e.g., dimethylformamide, dichloromethane), limited solubility in water

This compound primarily targets histone deacetylases (HDACs), specifically HDAC 4, 5, 7, and to a lesser extent HDAC 8. It acts as a fluorogenic substrate for these enzymes, which play a crucial role in the regulation of gene expression through the modification of histones and non-histone proteins.

Target Enzymes

| Enzyme | Role |

|---|---|

| HDAC 4 | Histone deacetylation |

| HDAC 5 | Histone deacetylation |

| HDAC 7 | Histone deacetylation |

| HDAC 8 | Histone deacetylation (lesser extent) |

Biochemical Analysis

The interaction of this compound with HDACs leads to significant biological effects, including the modulation of histone acetylation levels. This modulation is essential for various cellular processes such as differentiation, proliferation, and apoptosis.

Key Findings from Research Studies

- Histone Acetylation : Treatment with this compound has been shown to induce histone acetylation, leading to transcriptional activation of certain genes.

- Apoptotic Pathways : The compound has been observed to influence apoptotic pathways by activating caspases, which are critical for programmed cell death.

- Cell Viability : Studies indicate that this compound can inhibit cell viability in various cancer cell lines by promoting apoptosis through HDAC inhibition.

Case Study 1: HDAC Inhibition in Osteosarcoma

A study investigated the effects of this compound on osteosarcoma cell lines. The results demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted its potential as a therapeutic agent against osteosarcoma due to its ability to modulate HDAC activity and promote tumor cell death.

Case Study 2: Modulation of Gene Expression

In a separate study focusing on gene regulation, this compound was used to treat various cell lines. The treatment resulted in increased histone acetylation levels and subsequent upregulation of genes associated with cell cycle arrest and apoptosis. This suggests that this compound could be beneficial in developing therapies targeting gene expression dysregulation.

Q & A

Q. What are the critical steps for synthesizing Boc-Lys(Tfa)-OSU, and how can purity be ensured during the process?

The synthesis typically follows solid-phase peptide synthesis (SPPS) using the Fmoc/Boc strategy. Key steps include:

- Coupling Boc-Lys(Tfa)-OH to a resin (e.g., Rink-Amide MBHA) under anhydrous conditions .

- Sequential deprotection (e.g., using 20% piperidine in DMF for Fmoc removal) and side-chain modifications.

- Cleavage from the resin with TFA containing scavengers (e.g., H₂O and TIS) to prevent side reactions . Purity is assessed via reverse-phase HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS). Ensure proper lyophilization and storage at −20°C in anhydrous DMF or DMSO to prevent hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what data should be reported?

- ¹H/¹³C NMR : Report chemical shifts (δ) for key protons (e.g., tert-butyloxycarbonyl [Boc] at ~1.4 ppm, trifluoroacetyl [Tfa] at ~7.5 ppm) and integration ratios .

- FT-IR : Confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; Tfa: ~1780 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Include observed vs. calculated [M+H]⁺ values (e.g., C₁₉H₂₈F₃N₃O₆: 476.19 g/mol) . Always compare data with literature values and provide raw spectral data in supplementary materials .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Storage : Store under argon at −20°C in moisture-free solvents (DMF/DMSO). Avoid aqueous buffers unless immediately used .

- Safety : Use OSHA-compliant PPE (chemical goggles, nitrile gloves) and work in a fume hood due to TFA’s volatility and corrosivity .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 48 hours) and monitor via HPLC for hydrolysis byproducts .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly regarding stereochemical purity?

Discrepancies often arise from residual solvents, diastereomer formation, or improper shimming. Mitigation strategies include:

- Using deuterated solvents (e.g., DMSO-d₆) and ensuring complete lyophilization to remove TFA .

- Employing chiral HPLC (e.g., Chiralpak IC column) to separate enantiomers, with mobile phases like hexane/isopropanol .

- Cross-validating with 2D NMR (e.g., COSY, HSQC) to confirm proton-proton correlations and eliminate artifacts . Document all solvent batches and NMR calibration protocols to trace errors .

Q. What experimental design considerations are critical when using this compound in peptide conjugation studies?

- Molar Ratios : Optimize stoichiometry (e.g., 1:1.5 peptide:OSU ester) to minimize unreacted starting material .

- Reaction Monitoring : Use LC-MS at 0, 2, and 6 hours to track conjugation efficiency.

- Quenching : Add excess nucleophile (e.g., glycine) to terminate reactions and prevent overmodification . Include negative controls (e.g., omitting the OSU ester) to confirm conjugation specificity .

Q. How do solvent choice and pH affect the reactivity of this compound in aqueous versus organic environments?

- Organic Solvents (DMF, DCM) : Maximize ester reactivity but may require anhydrous conditions. Use DIEA (1 eq) as a base to neutralize TFA byproducts .

- Aqueous Buffers (pH 7–9) : Limited utility due to hydrolysis; however, borate buffers (pH 8.5) can stabilize the active ester temporarily .

- Kinetic Studies : Conduct time-course HPLC analyses to quantify hydrolysis rates (e.g., t₁/₂ ~2 hours in PBS at 25°C) .

Methodological Best Practices

- Reproducibility : Document resin swelling times, coupling temperatures, and TFA cleavage duration in experimental sections .

- Data Reporting : Tabulate characterization data (e.g., Table 1) to enhance clarity:

| Parameter | Value/Method | Reference |

|---|---|---|

| Purity (HPLC) | ≥95% (C18, 0.1% TFA/ACN gradient) | |

| Storage Stability | 6 months at −20°C in DMF | |

| Hydrolysis Half-Life | 2 hours (PBS, pH 7.4, 25°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.